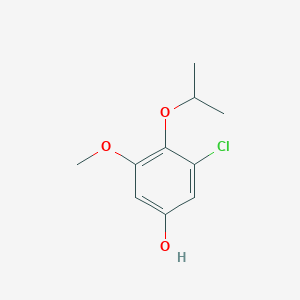![molecular formula C9H6F3NO3S2 B14881968 2-((2,2,2-Trifluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14881968.png)
2-((2,2,2-Trifluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,2,2-Trifluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoroethyl group attached to a benzoisothiazolone ring, which is further modified with a sulfone group. The presence of trifluoroethyl and sulfone groups imparts distinct chemical reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2,2-Trifluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the following steps:
Formation of the Benzoisothiazolone Core: The benzoisothiazolone core can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using trifluoroethyl halides or trifluoroethyl sulfonates.
Sulfone Formation: The final step involves the oxidation of the thioether to the corresponding sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((2,2,2-Trifluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfone.
Reduction: The sulfone group can be reduced back to a thioether under specific conditions.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroethyl halides, trifluoroethyl sulfonates.
Major Products
Oxidation: Formation of the sulfone derivative.
Reduction: Regeneration of the thioether.
Substitution: Introduction of various functional groups at the trifluoroethyl position.
Scientific Research Applications
2-((2,2,2-Trifluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((2,2,2-Trifluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The sulfone group can form strong hydrogen bonds with amino acid residues, potentially inhibiting enzyme activity. The benzoisothiazolone core may interact with nucleophilic sites, further contributing to its biological activity.
Properties
Molecular Formula |
C9H6F3NO3S2 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
1,1-dioxo-2-(2,2,2-trifluoroethylsulfanyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C9H6F3NO3S2/c10-9(11,12)5-17-13-8(14)6-3-1-2-4-7(6)18(13,15)16/h1-4H,5H2 |
InChI Key |
BSCQXGSSMFXCOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)SCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate](/img/structure/B14881886.png)
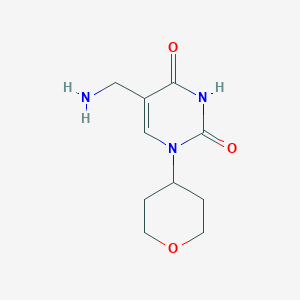


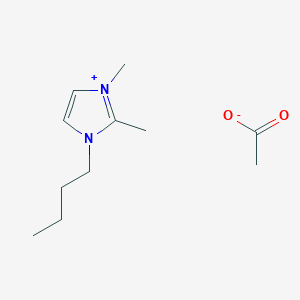
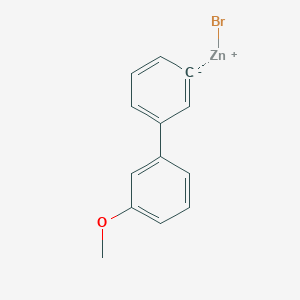
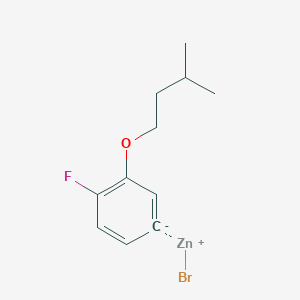
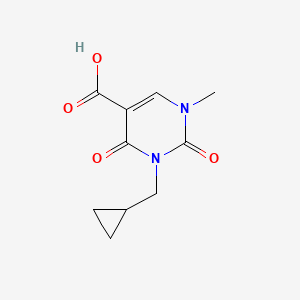
![7-(Tert-butyl)spiro[3.5]nonan-1-ol](/img/structure/B14881919.png)
![2-[(1-Pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14881929.png)
